molecular formula C9H13NO B13601680 2-(3-Methylpyridin-2-YL)propan-2-OL CAS No. 856956-41-7

2-(3-Methylpyridin-2-YL)propan-2-OL

Cat. No.: B13601680
CAS No.: 856956-41-7
M. Wt: 151.21 g/mol
InChI Key: QPOYBSGHSUADLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Methylpyridin-2-yl)propan-2-ol is a chemical compound with the molecular formula C9H13NO and a molecular weight of 151.21 g/mol . This organic building block features a pyridine ring, a privileged structure in medicinal chemistry known for its widespread biological activities, and a tertiary alcohol functional group . The presence of both a nitrogen-containing heterocycle and a hydroxyl group makes it a versatile intermediate for synthetic organic chemistry. Researchers can utilize this compound in the development of novel molecules with potential pharmacological properties. Pyridine derivatives are of significant interest in the agrochemical and pharmaceutical industries, often serving as key precursors or active ingredients . For instance, structurally similar compounds have been investigated as intermediates in the synthesis of compounds with various biological activities . The compound must be handled by qualified professionals in a controlled laboratory setting. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

856956-41-7

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

2-(3-methylpyridin-2-yl)propan-2-ol

InChI

InChI=1S/C9H13NO/c1-7-5-4-6-10-8(7)9(2,3)11/h4-6,11H,1-3H3

InChI Key

QPOYBSGHSUADLZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)C(C)(C)O

Origin of Product

United States

Synthetic Methodologies for 2 3 Methylpyridin 2 Yl Propan 2 Ol

Established Synthetic Routes to 2-(3-Methylpyridin-2-YL)propan-2-OL and its Precursors

Traditional synthetic methods provide reliable and well-documented pathways to pyridine-containing tertiary alcohols. These often rely on fundamental organometallic reactions and nucleophilic additions.

The Grignard reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds and is particularly well-suited for the synthesis of tertiary alcohols. libretexts.org The reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to the electrophilic carbonyl carbon of a ketone or ester. masterorganicchemistry.comyoutube.com For the target molecule, two primary Grignard-based routes are feasible.

The first approach involves the reaction of a Grignard reagent derived from a halogenated 3-methylpyridine (B133936) with a ketone. Specifically, 2-bromo-3-methylpyridine (B184072) can be treated with magnesium metal in an anhydrous ether solvent, such as tetrahydrofuran (B95107) (THF), to form the corresponding Grignard reagent, (3-methylpyridin-2-yl)magnesium bromide. Subsequent addition of acetone (B3395972) to this reagent, followed by an acidic workup, would yield the desired this compound.

A second, alternative approach involves reacting a suitable organometallic reagent with a precursor ketone, 2-acetyl-3-methylpyridine (B1282197). In this scenario, two equivalents of a methyl Grignard reagent, such as methylmagnesium bromide, would be added to the acetyl group. The first equivalent acts as a nucleophile attacking the carbonyl carbon, and after a rearrangement, a second equivalent adds to form the tertiary alcohol upon workup. khanacademy.org Esters can also be used as starting materials, which similarly react with two equivalents of a Grignard reagent to produce tertiary alcohols where two identical alkyl groups originate from the Grignard reagent. libretexts.orgmasterorganicchemistry.com

RoutePyridine (B92270) PrecursorReagentIntermediateFinal Product
12-Bromo-3-methylpyridine1. Mg, THF 2. Acetone 3. H₃O⁺(3-Methylpyridin-2-yl)magnesium bromideThis compound
22-Acetyl-3-methylpyridine1. Methylmagnesium bromide (excess) 2. H₃O⁺Tertiary alkoxideThis compound

Nucleophilic addition presents another fundamental strategy for constructing the target molecule. Hard nucleophiles, such as organometallic reagents, preferentially attack the C2 and C6 positions of the pyridine ring due to the electron-withdrawing nature of the nitrogen atom. quimicaorganica.org However, direct addition to pyridine itself can be challenging.

To enhance the electrophilicity of the pyridine ring and facilitate nucleophilic attack at the 2-position, the pyridine nitrogen can be activated. One common method is the formation of a pyridine-N-oxide. Treatment of the N-oxide with an activating agent, such as PyBroP, enhances the reactivity at the C2 position, allowing for addition of a variety of nucleophiles under mild conditions. acs.org For the synthesis of this compound, a protected acetone enolate or a related nucleophile could be added to an activated 3-methylpyridine-N-oxide. Subsequent steps would then be required to deprotect and reveal the tertiary alcohol.

Alternatively, the formation of N-acylpyridinium salts can be employed to activate the pyridine ring for regioselective nucleophilic attack. Studies have shown that nucleophiles can add to 3-substituted pyridinium (B92312) salts with good regioselectivity, favoring the formation of 2,3-disubstituted dihydropyridines, which can then be oxidized to the corresponding pyridine derivatives. nih.gov

Advanced and Novel Synthetic Strategies

Modern synthetic chemistry offers sophisticated tools that can improve efficiency, selectivity, and safety compared to traditional methods.

Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, and potential for automation and scalability. This technology has been successfully applied to the synthesis of pyridine derivatives. For instance, a method for the α-methylation of various pyridines has been developed using a continuous flow setup where a solution of the pyridine in a low-boiling-point alcohol is passed through a heated column packed with a catalyst like Raney® nickel. mdpi.com This approach provides the methylated product with high selectivity and in excellent yield, avoiding complex workups. mdpi.com

While direct synthesis of this compound via flow chemistry has not been explicitly reported, the principles are applicable. A flow process could be designed for the Grignard reaction step or for the regioselective functionalization of the pyridine ring. A reported regioselective 3,4-difunctionalization of pyridines via pyridyne intermediates was successfully adapted into a continuous flow setup, demonstrating the feasibility of complex, multi-step transformations in a flow regime. nih.gov

ParameterBatch SynthesisFlow Synthesis
Reaction TimeOften hours to daysMinutes to hours mdpi.com
SafetyHandling of large quantities of reactive materials can be hazardousSmall reaction volumes enhance safety, especially for exothermic or hazardous reactions mdpi.com
Work-upOften requires extensive purification (e.g., extraction, chromatography)Can provide cleaner products, sometimes suitable for use without further purification mdpi.com
ScalabilityScaling up can be non-linear and challengingScalable by running the system for longer periods ("scaling out")

Achieving regioselectivity is paramount when synthesizing a specific isomer like this compound from a substituted precursor like 3-methylpyridine. wikipedia.org Modern methods offer precise control over which position of the pyridine ring reacts.

Transition-metal-catalyzed C-H activation is a powerful tool for this purpose. For example, Rh(III)-catalyzed reactions have been developed for the C-3 selective alkenylation of pyridines via hydroarylation of alkynes, demonstrating high regioselectivity. rsc.org Other palladium-catalyzed methods have been used for the C2-arylation of pyridine N-oxides. mdpi.com

Another strategy involves the use of a Lewis acid to activate the pyridine ring, which facilitates the nucleophilic addition of a phosphine (B1218219) oxide anion regioselectively at the C4 position. acs.org While this targets the C4 position, it highlights the principle of using additives to direct functionalization. For targeting the C2 position, strategies often involve the use of a directing group or exploiting the inherent electronic properties of the ring, sometimes activated as an N-oxide. acs.orgmdpi.com The regioselective difunctionalization of 3-chloropyridines via 3,4-pyridyne intermediates also provides a pathway to poly-substituted pyridines with high regiocontrol. nih.gov

The target molecule, this compound, is achiral. The carbinol carbon (the central carbon of the propan-2-ol group) is bonded to two identical methyl groups, meaning it is not a stereocenter. Therefore, asymmetric synthesis to produce a single enantiomer is not applicable to this specific compound.

However, if the target were a chiral analog, such as 2-(3-methylpyridin-2-yl)butan-2-ol (with one methyl and one ethyl group attached to the carbinol carbon), asymmetric synthesis would be highly relevant. In such a hypothetical case, strategies could involve the stereoselective reduction of a prochiral ketone precursor using a chiral reducing agent or catalyst. Another approach would be the asymmetric addition of an organometallic reagent (e.g., ethylmagnesium bromide) to 2-acetyl-3-methylpyridine in the presence of a chiral ligand or catalyst to induce facial selectivity in the nucleophilic attack on the carbonyl group. Such methods are crucial in medicinal chemistry where the biological activity of enantiomers can differ significantly.

Optimization of Reaction Conditions and Yields in this compound Synthesis

The conversion of a ketone to a tertiary alcohol via the addition of an organometallic reagent is a cornerstone of organic synthesis. khanacademy.orgmasterorganicchemistry.com For this compound, this involves the reaction of a methyl nucleophile with 2-acetyl-3-methylpyridine. The efficiency of this transformation is highly dependent on a careful selection of reagents, solvents, and reaction parameters.

Catalyst and Reagent Screening for Enhanced Efficiency

The choice of the organometallic reagent is paramount in the synthesis of tertiary alcohols like this compound. The two most common classes of reagents for this purpose are organolithium compounds and Grignard reagents. youtube.com

Organolithium Reagents: Methyllithium (B1224462) (MeLi) is a highly reactive and effective reagent for this transformation. Organolithium reagents are generally more reactive than their Grignard counterparts. acs.org The reaction involves the nucleophilic attack of the methyllithium on the carbonyl carbon of 2-acetyl-3-methylpyridine. For the analogous synthesis of 2-(pyridin-3-yl)propan-2-ol (B85402) from 3-acetylpyridine, using a 2:1 molar ratio of methyllithium to the ketone precursor resulted in a high yield of 89%. chemicalbook.com This suggests that a similar stoichiometric excess would be beneficial for the synthesis of the target compound to ensure complete conversion.

Grignard Reagents: Methylmagnesium bromide (CH₃MgBr) is a common Grignard reagent used for this type of synthesis. doubtnut.com Grignard reactions are notoriously sensitive to water and require anhydrous conditions for optimal performance. youtube.com The preparation of tertiary alcohols using Grignard reagents is a well-established and versatile method. khanacademy.org While generally less reactive than organolithium reagents, Grignard reagents can be highly effective. For related syntheses, activation of the pyridine ring with a Lewis acid, such as boron trifluoride, has been shown to enhance the reactivity towards Grignard reagents, leading to high regioselectivity and yield after dehydrogenation. youtube.com

While this specific reaction is often performed without an external catalyst, the term "catalyst" can extend to reagents that facilitate the reaction. In some contexts, organocopper(I) ate complexes, prepared from Grignard reagents and a copper(I) source, can offer an alternative with different reactivity profiles, though this is less common for simple methyl additions to ketones. researchgate.net

Table 1: Comparison of Reagents for Synthesis of Analogous Pyridinyl Propanols

ReagentPrecursorKey ConditionsYieldReference
Methyllithium (MeLi)3-Acetylpyridine2:1 molar ratio (Reagent:Ketone), Diethyl ether, 25°C, 1.5 h89% chemicalbook.com
Ethylmagnesium chloride / LiCl3-Chloropyridine (with BF₃ activation)Sequential addition and dehydrogenationHigh youtube.com

Solvent Effects on Reaction Selectivity and Rate

The choice of solvent is critical in reactions involving highly reactive organometallic species. The solvent must be aprotic to avoid quenching the nucleophile and capable of solvating the metal cation to enhance reactivity.

Ethereal Solvents: Diethyl ether and tetrahydrofuran (THF) are the most common solvents for both organolithium and Grignard reactions. youtube.com These solvents are essential for the formation and stability of Grignard reagents, as the lone pair electrons from two ether molecules form a stabilizing complex with the magnesium atom. For organolithium reagents, ethers are also typically used. nih.gov In the synthesis of the related 2-(pyridin-3-yl)propan-2-ol, diethyl ether was found to maximize the nucleophilicity of methyllithium, leading to a higher yield (89%) compared to benzene (B151609) (82%), where the reaction kinetics were slower. chemicalbook.com THF is also noted to enhance reagent solubility compared to diethyl ether in some Grignard reactions.

Hydrocarbon Solvents: While less common for laboratory-scale Grignard reactions, hydrocarbon solvents like pentane (B18724) or hexane (B92381) can be used for the formation of alkyllithium reagents. nih.gov However, using diethyl ether as a solvent for alkyllithium reagents requires immediate use as the reagent can slowly react with the solvent.

The solvent can also play a role in suppressing side reactions. For instance, in Grignard reactions involving benzyl (B1604629) halides, 2-methyltetrahydrofuran (B130290) (2-MeTHF), a bio-renewable solvent, has been shown to be superior to diethyl ether and THF in suppressing the Wurtz coupling by-product. researchgate.net Precise temperature control, often at sub-zero temperatures, is also crucial to minimize side reactions like aldol (B89426) condensation.

Table 2: Effect of Solvent on Yield for the Synthesis of 2-(pyridin-3-yl)propan-2-ol

SolventReagentYieldReason for DifferenceReference
Diethyl etherMethyllithium89%Maximizes nucleophilicity of the reagent chemicalbook.com
BenzeneMethyllithium82%Slower reaction kinetics chemicalbook.com

Process Intensification and Scale-Up Considerations

Scaling up the synthesis of this compound from the laboratory bench to industrial production requires addressing several challenges related to process intensification. These strategies aim to make the process safer, more efficient, and more environmentally friendly.

Heat Management: Grignard and organolithium additions to carbonyls are highly exothermic. On a large scale, efficient heat removal is critical to prevent runaway reactions and the formation of by-products. This can be achieved through reactor design with a high surface-area-to-volume ratio, proper agitation, and controlled addition rates of the reagent.

Flow Chemistry: A significant process intensification strategy is the transition from batch to continuous flow processing. Flow chemistry offers superior heat and mass transfer, precise control over reaction time and temperature, and enhanced safety, especially for highly reactive and exothermic processes. dtu.dk A flow setup can be used to study reaction kinetics and optimize conditions, such as the ratio of reactants and residence time, to maximize the yield of the desired product while minimizing di-addition or other side reactions. dtu.dk The synthesis of other substituted pyridines has been successfully demonstrated using continuous flow methods, highlighting benefits like shorter reaction times, increased safety, and reduced waste. mdpi.com

Work-up and Purification: The work-up procedure for these reactions typically involves quenching with an aqueous solution (e.g., saturated ammonium (B1175870) chloride or dilute acid) to protonate the intermediate alkoxide and dissolve magnesium salts. youtube.comnih.gov On a larger scale, the management of aqueous waste streams becomes an important consideration. Purification is often achieved through extraction followed by distillation or crystallization. Optimizing these downstream processes is a key aspect of scale-up to ensure high purity of the final product efficiently.

Chemical Transformations and Reactivity of 2 3 Methylpyridin 2 Yl Propan 2 Ol

Reactivity of the Tertiary Alcohol Moiety

The tertiary alcohol group is a key site for chemical reactions, including dehydration, oxidation, and substitution. The presence of the adjacent 3-methylpyridine (B133936) ring can influence the reaction pathways and product distributions.

Dehydration Reactions and Alkene Formation

The acid-catalyzed dehydration of tertiary alcohols is a common method for the synthesis of alkenes. This reaction typically proceeds through an E1 elimination mechanism, involving the formation of a carbocation intermediate. nih.gov In the case of 2-(3-methylpyridin-2-yl)propan-2-ol, protonation of the hydroxyl group by a strong acid would lead to the formation of a good leaving group (water). Subsequent loss of water would generate a tertiary carbocation stabilized by the adjacent pyridine (B92270) ring. Deprotonation from an adjacent carbon would then yield the corresponding alkene.

Alternative, milder conditions for the dehydration of tertiary alcohols involve the use of reagents like phosphorus oxychloride (POCl₃) in pyridine. libretexts.orgpearson.com This method avoids strongly acidic conditions and proceeds through the formation of a dichlorophosphate (B8581778) ester intermediate, which is then eliminated via an E2 mechanism. libretexts.orgpearson.com For this compound, this would likely lead to the formation of 2-(3-methylpyridin-2-yl)prop-1-ene.

Table 1: General Conditions for Alcohol Dehydration

Reagent SystemAlcohol TypeMechanismGeneral Conditions
Concentrated H₂SO₄ or H₃PO₄Tertiary, SecondaryE1High temperatures nih.gov
POCl₃, PyridineTertiary, Hindered SecondaryE2Milder conditions libretexts.orgpearson.com

This table presents generalized information for alcohol dehydration and is not specific to this compound.

Oxidation Pathways of the Alcohol Group

Tertiary alcohols, such as this compound, are generally resistant to oxidation under standard conditions. khanacademy.orglibretexts.org This is because they lack a hydrogen atom on the carbon atom bearing the hydroxyl group, which is necessary for the typical oxidation mechanisms involving chromic acid (H₂CrO₄), potassium permanganate (B83412) (KMnO₄), or pyridinium (B92312) chlorochromate (PCC). libretexts.orglibretexts.org Under forcing conditions, such as treatment with strong oxidizing agents at high temperatures, cleavage of carbon-carbon bonds may occur, leading to a mixture of degradation products rather than a simple ketone.

Substitution Reactions at the Hydroxyl-Bearing Carbon Center

The hydroxyl group of tertiary alcohols can be substituted by halides using hydrogen halides (HX). pearson.com This reaction proceeds through an Sₙ1 mechanism. The first step involves the protonation of the alcohol to form a good leaving group (water). nih.gov The subsequent departure of water results in a stable tertiary carbocation. The halide ion then acts as a nucleophile, attacking the carbocation to form the alkyl halide. nih.govgoogle.com For this compound, reaction with HBr, for instance, would be expected to yield 2-bromo-2-(3-methylpyridin-2-yl)propane.

Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are also commonly used to convert alcohols to alkyl chlorides and bromides, respectively. pearson.com While these reagents typically favor an Sₙ2 mechanism with primary and secondary alcohols, the reaction with tertiary alcohols can be more complex and may still involve carbocation intermediates. pearson.com

Table 2: Reagents for Substitution of Tertiary Alcohols

ReagentProductGeneral Mechanism
HBrAlkyl BromideSₙ1
HClAlkyl ChlorideSₙ1
HIAlkyl IodideSₙ1

This table presents generalized information for the substitution of tertiary alcohols and is not specific to this compound.

Transformations Involving the Pyridine Heterocycle

The pyridine ring in this compound is an aromatic heterocycle that can undergo various transformations, most notably electrophilic aromatic substitution. The electronic properties of the nitrogen atom and the existing substituents significantly influence the ring's reactivity and the regioselectivity of these reactions.

Electrophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring is significantly less reactive towards electrophilic aromatic substitution than benzene (B151609). This is due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards attack by electrophiles. quimicaorganica.org Furthermore, under the acidic conditions often employed for these reactions, the pyridine nitrogen is protonated, further deactivating the ring. quora.com When substitution does occur, it is generally directed to the 3- and 5-positions relative to the nitrogen atom, as the intermediates for attack at the 2-, 4-, and 6-positions are significantly destabilized by placing a positive charge on the electronegative nitrogen atom. quimicaorganica.orgquora.com In this compound, the 3-position is occupied by a methyl group and the 2-position by the propan-2-ol substituent.

Nitration: The nitration of pyridine itself requires harsh conditions, such as heating with potassium nitrate (B79036) in fuming sulfuric acid, and gives 3-nitropyridine (B142982) in low yield. quimicaorganica.org The nitration of substituted pyridines can be complex. For 3-methylpyridine, nitration can be achieved, although the precise conditions and regioselectivity would depend on the specific reagents used. ntnu.no For this compound, nitration would be expected to be challenging and would likely occur at the 5-position, which is meta to the deactivating nitrogen and ortho/para to the activating methyl group, although steric hindrance from the adjacent substituents could play a significant role. The use of milder nitrating agents or alternative strategies, such as nitration of the corresponding pyridine-N-oxide followed by deoxygenation, is often employed to improve yields and selectivity in pyridine chemistry. orgsyn.org

Halogenation: The direct halogenation of pyridine also requires high temperatures and generally proceeds with low yields. acs.org However, various methods have been developed to achieve more efficient halogenation of the pyridine ring. nsf.govalfa-chemistry.com For 3-methylpyridine, halogenation has been reported under various conditions. For example, side-chain fluorination can occur with hydrogen fluoride (B91410) and chlorine. google.com Ring halogenation would be subject to the same directing effects as nitration. Therefore, in this compound, electrophilic halogenation would be predicted to occur at the 5-position.

Table 3: General Conditions for Electrophilic Aromatic Substitution on Pyridine

ReactionReagentsTypical Conditions
NitrationKNO₃, H₂SO₄ (fuming)High temperature
BrominationBr₂, OleumHigh temperature
SulfonationH₂SO₄, SO₃High temperature

This table presents generalized information for electrophilic aromatic substitution on pyridine and is not specific to this compound.

Friedel-Crafts Reactions and Related Alkylations

Direct Friedel-Crafts reactions on pyridine are challenging. The nitrogen atom acts as a Lewis base and coordinates with the Lewis acid catalyst (e.g., AlCl₃), leading to the formation of a highly deactivated pyridinium salt. This deactivation renders the pyridine ring less susceptible to electrophilic attack by the acylium or carbocation intermediates.

However, related alkylations of the pyridine ring can be achieved through various strategies that bypass the need for traditional Friedel-Crafts conditions. For instance, alkylation of pyridines can be accomplished through radical-based Minisci-type reactions or by using organometallic reagents. nih.govnih.gov In the context of this compound, the existing ortho-substituents (the methyl and the 2-hydroxyprop-2-yl groups) would direct incoming groups, though steric hindrance could be a significant factor. acs.org

Rhodium-catalyzed C-H bond activation has been shown to be effective for the ortho-alkylation of pyridines, particularly when a substituent is present at the 2-position. acs.org This method could potentially be applied to functionalize the C6 position of this compound. Another approach involves the activation of the pyridine ring by forming a pyridinium salt, which can then react with nucleophilic alkylating agents like Grignard reagents or enolates, typically leading to functionalization at the C4 position. nih.gov

Alkylation Strategy Description Potential Application to this compound
Minisci Reaction A radical-based method for alkylating electron-deficient heterocycles. Often uses silver nitrate and ammonium (B1175870) persulfate to generate alkyl radicals from carboxylic acids. nih.govCould potentially introduce alkyl groups at the C4 or C6 positions, though regioselectivity might be an issue.
C-H Activation Transition-metal-catalyzed (e.g., Rh(I)) activation of a C-H bond, typically ortho to the nitrogen, followed by reaction with an alkene. acs.orgCould be used to functionalize the C6 position. The existing 2-substituent is often required for this type of reaction.
Activation with Pyridinium Salts The pyridine is activated by N-acylation or a similar process, followed by the addition of a nucleophilic alkyl source (e.g., Grignard reagent). nih.govThis would likely result in alkylation at the C4 position.

Nucleophilic Aromatic Substitution on Activated Pyridine Systems

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing pyridine rings, which are inherently electron-deficient. The reaction is facilitated by the presence of a good leaving group (like a halide) and is most efficient at the C2 and C4 positions, as the negative charge of the intermediate (a Meisenheimer complex) can be delocalized onto the ring nitrogen. uci.edumasterorganicchemistry.comlibretexts.org

For a molecule like this compound, which lacks a leaving group, a direct SNAr reaction is not feasible. The ring must first be functionalized, for example, by halogenation, to introduce a suitable leaving group. The existing substituents (methyl and 2-hydroxyprop-2-yl) are electron-donating, which would slightly deactivate the ring towards nucleophilic attack compared to an unsubstituted pyridine.

Activation of the pyridine ring can significantly enhance its reactivity in SNAr reactions. Two primary methods for this are:

N-Oxidation : Oxidation of the pyridine nitrogen to an N-oxide greatly activates the C2 and C4 positions towards nucleophilic attack. wikipedia.org The N-oxide can then be removed in a subsequent step.

Lewis Acid Activation : Coordination of a Lewis acid to the pyridine nitrogen withdraws electron density from the ring, making it more electrophilic and susceptible to attack by nucleophiles. bath.ac.uksci-hub.seresearchgate.net This method offers a catalytic alternative to stoichiometric N-oxidation.

For a halogenated derivative of this compound, these activation methods could enable substitution reactions with various nucleophiles, such as amines, alkoxides, and thiols, to introduce new functional groups onto the pyridine core. sci-hub.se

Cross-Coupling Reactions of Pyridine-Derived Intermediates

Modern synthetic chemistry heavily relies on transition-metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. To utilize these powerful methods, this compound would first need to be converted into a suitable intermediate. This typically involves introducing a halide (Br, I) or a triflate group onto the pyridine ring, or alternatively, converting it into an organometallic species like a boronic acid or ester.

Once a halogenated derivative, such as 5-bromo-2-(3-methylpyridin-2-yl)propan-2-ol, is prepared, it can serve as a substrate in a variety of cross-coupling reactions:

Suzuki Coupling : Reaction with a boronic acid or ester in the presence of a palladium catalyst to form a new C-C bond. researchgate.net This would allow for the introduction of aryl, heteroaryl, or vinyl groups onto the pyridine ring.

Buchwald-Hartwig Amination : A palladium-catalyzed reaction with an amine to form a C-N bond, providing access to arylated amine derivatives.

Sonogashira Coupling : Palladium and copper-catalyzed reaction with a terminal alkyne to install an alkynyl substituent.

These reactions provide a versatile platform for elaborating the structure of this compound, enabling the synthesis of a wide array of complex derivatives.

N-Oxidation of the Pyridine Nitrogen

The oxidation of the nitrogen atom in the pyridine ring is a fundamental transformation that yields a pyridine N-oxide. wikipedia.org This reaction is generally high-yielding and can be accomplished with various oxidizing agents. For this compound, the product would be this compound N-oxide.

Common reagents for this transformation include:

Peroxy acids : m-Chloroperoxybenzoic acid (m-CPBA) is a widely used and effective reagent. arkat-usa.org

Hydrogen Peroxide : Often used in conjunction with an acid like acetic acid or with a catalyst. organic-chemistry.orgorgsyn.org

Sodium Percarbonate or Urea-Hydrogen Peroxide (UHP) : These are stable, solid sources of hydrogen peroxide that offer a safer and more convenient alternative. organic-chemistry.org

The resulting N-oxide is a versatile intermediate. arkat-usa.org The N-O bond activates the C2 and C4 positions for nucleophilic substitution and the C2-methyl group for functionalization. wikipedia.orggoogle.com It can also direct metallation to the C6 position. The N-oxide functionality can be readily removed by deoxygenation using reagents like PCl₃ or zinc dust if the parent pyridine is desired in the final product. arkat-usa.org

Derivatization and Functional Group Interconversions of this compound

The tertiary hydroxyl group of this compound is a key site for derivatization, allowing for the introduction of a variety of functional groups through esterification, etherification, and other interconversions. researchgate.netgoogle.com

Esterification and Etherification of the Hydroxyl Group

The tertiary alcohol functionality can be converted into esters and ethers using standard synthetic protocols.

Esterification : The formation of an ester from the tertiary hydroxyl group can be achieved by reaction with an acylating agent.

With Acyl Chlorides or Anhydrides : Reaction with an acyl chloride or a carboxylic acid anhydride (B1165640) in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) will yield the corresponding ester. Due to the steric hindrance of the tertiary alcohol, these reactions may require elevated temperatures or the use of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP).

Etherification : The synthesis of ethers from a tertiary alcohol is more challenging than from primary or secondary alcohols due to steric hindrance and the potential for elimination side reactions.

Williamson Ether Synthesis : This method would involve deprotonation of the hydroxyl group with a very strong base (e.g., sodium hydride) to form the corresponding alkoxide, followed by reaction with an alkyl halide. The strong base and potential for elimination make this a less common approach for tertiary alcohols.

Acid-Catalyzed Addition to Alkenes : Reaction with an activated alkene (e.g., isobutylene) under acidic conditions can form a tertiary ether.

A related reaction involves the treatment of an alkylpyridine N-oxide with a carboxylic acid anhydride. google.com This can lead to rearrangement and esterification of a side-chain carbon, providing an alternative route to ester derivatives. google.com

Reaction Type Reagents Product Notes
Esterification Acyl Chloride (R-COCl), Base (e.g., Pyridine)Pyridinyl-propyl EsterMay require a catalyst like DMAP due to steric hindrance.
Esterification Acid Anhydride ((RCO)₂O), BasePyridinyl-propyl EsterA common and effective method.
Etherification Strong Base (e.g., NaH), then Alkyl Halide (R-X)Pyridinyl-propyl EtherProne to elimination side reactions.

Amination and Other Nitrogen-Containing Derivatizations

Converting the tertiary hydroxyl group directly into a primary, secondary, or tertiary amine is a challenging transformation that typically requires a multi-step sequence. Direct displacement of the -OH group is not feasible as it is a poor leaving group.

Potential synthetic routes to nitrogen-containing derivatives include:

Conversion to a Good Leaving Group : The hydroxyl group can first be converted into a better leaving group, such as a tosylate or mesylate. However, the formation of these sulfonates from tertiary alcohols is often slow and can be complicated by elimination. Once formed, the leaving group could be displaced by a nitrogen nucleophile like ammonia (B1221849), a primary amine, or an azide (B81097) (which can then be reduced to an amine).

Mitsunobu Reaction : This reaction allows for the conversion of alcohols to a variety of functional groups, including amines, using triphenylphosphine, a dialkyl azodicarboxylate (e.g., DEAD or DIAD), and a nitrogen nucleophile (e.g., phthalimide, which can be deprotected to give a primary amine). The reaction proceeds with inversion of stereochemistry, although this is not relevant for an achiral tertiary alcohol.

Ritter Reaction : This reaction involves treating the tertiary alcohol with a nitrile in the presence of a strong acid to form a substituted amide. The amide can then be hydrolyzed to yield the corresponding amine. This represents a plausible method for converting the tertiary alcohol directly into a substituted amine functionality.

These derivatizations lead to compounds like 2-(3-methylpyridin-2-yl)propan-2-amine (B7903126) and its analogues, which are valuable building blocks in medicinal chemistry. sigmaaldrich.com

Mechanistic Studies of this compound Reactions

The study of reaction mechanisms for compounds like this compound is crucial for understanding and controlling their chemical transformations. A primary reaction pathway for this tertiary alcohol is acid-catalyzed dehydration, which typically proceeds through an E1 (unimolecular elimination) mechanism. libretexts.orgchemguide.co.uk This process involves the formation of a carbocation intermediate, and its study provides deep insights into the molecule's reactivity. chemguide.co.uk

Reaction Mechanism Elucidation via Kinetic and Spectroscopic Analyses

The elucidation of the reaction mechanism for the dehydration of this compound relies on a combination of kinetic experiments and spectroscopic monitoring. rsc.orgresearchgate.net

Kinetic Analysis

Kinetic studies are fundamental to distinguishing between different possible mechanistic pathways, such as E1 and E2. For the acid-catalyzed dehydration of a tertiary alcohol, an E1 mechanism is expected. libretexts.org The mechanism involves three key steps:

Protonation of the hydroxyl group by an acid catalyst to form a good leaving group (water). chemguide.co.uk

Loss of a water molecule to form a tertiary carbocation intermediate. This is typically the slow, rate-determining step. chemguide.co.uk

Deprotonation of an adjacent carbon by a weak base (like water or the conjugate base of the acid) to form the alkene and regenerate the acid catalyst. youtube.com

In an E1 reaction, the rate is dependent only on the concentration of the substrate (the alcohol) because the formation of the carbocation is the slowest step. libretexts.org This can be expressed by the rate law:

Rate = k [this compound]

A kinetic study would involve systematically varying the concentration of the alcohol and the acid catalyst while monitoring the rate of product formation. The data would be expected to show a first-order dependence on the alcohol concentration and would be largely independent of the concentration of the weak base involved in the final deprotonation step. This would provide strong evidence for the E1 pathway. researchgate.netepa.gov

Table 1: Hypothetical Kinetic Data for the Dehydration of this compound

ExperimentInitial [Alcohol] (mol/L)Initial [H⁺] (mol/L)Initial Rate of Alkene Formation (mol/L·s)
10.10.11.5 x 10⁻⁴
20.20.13.0 x 10⁻⁴
30.10.21.5 x 10⁻⁴

This table illustrates that doubling the initial alcohol concentration doubles the reaction rate, characteristic of a first-order reaction with respect to the alcohol, supporting an E1 mechanism.

Spectroscopic Analyses

Spectroscopic techniques are invaluable for monitoring the progress of the reaction and identifying the structures of intermediates and products.

Infrared (IR) Spectroscopy: This technique can track the reaction's progress by observing changes in characteristic bond vibrations. The disappearance of the broad O-H stretching absorption band of the alcohol (around 3200-3500 cm⁻¹) and the appearance of a C=C stretching peak for the newly formed alkene (around 1650 cm⁻¹) would be key indicators of the dehydration reaction. docbrown.info

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation of the final alkene product(s). Furthermore, under specific conditions (e.g., using superacids at low temperatures), it is sometimes possible to directly observe and characterize the carbocation intermediate, providing definitive proof of its existence in the reaction pathway. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): This analytical method is particularly useful for separating and identifying the products formed, especially if multiple alkene isomers are possible. youtube.com The gas chromatograph separates the components of the product mixture, and the mass spectrometer provides a fragmentation pattern for each component, allowing for their identification and quantification. This is crucial for determining product distributions, such as the ratio of Zaitsev (more substituted) to Hofmann (less substituted) products. libretexts.org

Role of the Methyl Substituent in Modulating Reactivity

The methyl group at the 3-position of the pyridine ring plays a significant role in the reactivity of this compound. Its influence is primarily electronic, affecting the stability of the key intermediate in the E1 dehydration reaction.

Electronic Effects

The methyl group (-CH₃) is an electron-donating group (EDG) through an inductive effect. nih.gov This has two important consequences for the reaction mechanism:

Influence on Pyridine Basicity: The methyl group also slightly increases the basicity of the pyridine nitrogen. While this might seem to favor the initial protonation step, the primary influence on the reaction rate in an E1 mechanism is the stability of the carbocation. Theoretical studies on related systems have shown that substituents on the pyridine ring are crucial in directing reaction pathways and influencing activation barriers. mdpi.com

Table 2: Summary of the Methyl Substituent's Influence on Reactivity

FeatureEffect of Methyl GroupConsequence for E1 Dehydration
Electronic Nature Electron-donating (inductive effect)-
Carbocation Intermediate Increased stability of the adjacent tertiary carbocationLower activation energy for the rate-determining step
Reaction Rate Increased rate of dehydration compared to the unsubstituted analogFaster formation of the alkene product
Pyridine Nitrogen Increased basicityMinor effect on the overall rate compared to carbocation stabilization

Coordination Chemistry and Ligand Properties of 2 3 Methylpyridin 2 Yl Propan 2 Ol

2-(3-Methylpyridin-2-YL)propan-2-OL as a Ligand in Metal Complexes

This compound is a heterocyclic compound featuring a pyridine (B92270) ring substituted at the 2-position with a 2-hydroxypropyl group and at the 3-position with a methyl group. This unique substitution pattern endows the molecule with specific properties as a ligand for transition metals. The presence of both a nitrogen atom within the aromatic pyridine ring and an oxygen atom in the hydroxyl group of the propan-2-ol substituent allows for various coordination modes.

The primary coordination site of this compound is the nitrogen atom of the pyridine ring, which acts as a Lewis base, donating its lone pair of electrons to a metal center. The hydroxyl group can also participate in coordination, leading to the formation of a stable five-membered chelate ring. This bidentate N,O-coordination is a common feature for 2-pyridyl alcohol ligands. The deprotonation of the tertiary alcohol can result in a charged alkoxide ligand, which forms a strong bond with the metal ion.

The binding affinity of this ligand is influenced by both the hard-soft acid-base (HSAB) principle and the chelate effect. The pyridine nitrogen is a borderline base, showing affinity for a wide range of transition metals. The formation of a chelate ring significantly enhances the thermodynamic stability of the resulting metal complex compared to coordination with two separate monodentate ligands. While specific binding affinity data for this exact ligand is not extensively documented, studies on similar 2-pyridyl alkanol ligands with manganese have been explored for their relevance in catalytic oxygen evolution. osti.gov

Table 1: Potential Chelation Modes of this compound

Chelation ModeDonating AtomsDescription
MonodentateN (pyridine)The ligand coordinates solely through the nitrogen atom of the pyridine ring.
Bidentate (neutral)N, OHThe ligand forms a chelate ring by coordinating through the pyridine nitrogen and the oxygen of the neutral hydroxyl group.
Bidentate (anionic)N, O⁻After deprotonation of the hydroxyl group, the ligand coordinates as a monoanionic N,O-donor, forming a more stable chelate complex.

The synthesis of metal complexes with this compound would typically involve the reaction of the ligand with a metal salt in a suitable solvent. The choice of solvent and reaction conditions, such as temperature and pH, can influence the resulting complex's structure and nuclearity. For instance, the synthesis of related pyridine-alkoxide complexes with metals like rhenium and platinum has been shown to be sensitive to the reaction stoichiometry and the nature of the metal precursor. researchgate.net

Table 2: Representative Spectroscopic Data for a Hypothetical [M(2-(3-Methylpyridin-2-YL)propan-2-O)₂] Complex

Spectroscopic TechniqueExpected Observations
Infrared (IR) SpectroscopyShift of the pyridine ring vibrations upon coordination. Disappearance of the broad O-H stretch upon deprotonation and coordination of the alkoxide.
¹H NMR SpectroscopyShifts in the chemical shifts of the pyridine and propan-2-ol protons upon coordination to a diamagnetic metal center.
UV-Vis SpectroscopyAppearance of new absorption bands corresponding to ligand-to-metal charge transfer (LMCT) or d-d transitions of the metal ion.

Influence of Steric and Electronic Factors on Coordination Behavior

The coordination behavior of this compound is significantly influenced by steric and electronic factors arising from its substituents. The methyl group at the 3-position of the pyridine ring introduces steric hindrance, which can affect the approach of the metal ion and the geometry of the resulting complex. This steric bulk can also influence the stability of the complex and may favor the formation of complexes with lower coordination numbers.

Electronically, the methyl group is weakly electron-donating, which increases the electron density on the pyridine ring and enhances the basicity of the nitrogen atom. This increased basicity can lead to stronger coordination to the metal center. Studies on palladium(II) complexes with various 4-substituted pyridine ligands have demonstrated that the electronic nature of the substituent significantly alters the physicochemical properties of the coordination compounds. acs.org The tertiary nature of the alcohol in the propan-2-ol substituent also contributes to steric bulk around the coordination sphere. The interplay of these steric and electronic effects ultimately dictates the final structure and reactivity of the metal complexes. nih.govd-nb.info

Formation of Supramolecular Assemblies Involving this compound

Beyond the formation of discrete metal complexes, this compound has the potential to participate in the construction of more complex supramolecular assemblies through non-covalent interactions.

The hydroxyl group of the ligand is a key functional group for forming hydrogen bonds. In the solid state, it can act as both a hydrogen bond donor (O-H) and acceptor (the lone pairs on the oxygen). This allows for the formation of extensive hydrogen-bonding networks, which can link individual molecules of the ligand or its metal complexes into one-, two-, or three-dimensional structures. The pyridine nitrogen can also act as a hydrogen bond acceptor. The reliability of the carboxylic acid···pyridine hydrogen bond has been well-established in the context of co-crystal engineering, and similar strong interactions are expected between the hydroxyl group of the ligand and the pyridine nitrogen of an adjacent molecule. acs.orgrsc.org The study of hydrogen bonding in pyridine and its derivatives is crucial for understanding their crystal packing. acs.orgresearchgate.net

While there is no specific evidence of this compound being used in the synthesis of Metal-Organic Frameworks (MOFs), its structural features make it a potential candidate for such applications. MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands. The ability of this ligand to act as a bridging ligand, potentially coordinating to two different metal centers (one through the pyridine nitrogen and another through the deprotonated hydroxyl group), could facilitate the formation of extended network structures. The functionalization of the pyridine ring with both a methyl and a hydroxypropyl group could also be used to tune the pore size and functionality of a resulting MOF. Research has shown that pyridine-functionalized ligands can be incorporated into MOFs, and their properties can be tailored by the nature of the substituents. nih.govacs.orgrsc.org

Advanced Spectroscopic and Structural Characterization of 2 3 Methylpyridin 2 Yl Propan 2 Ol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. High-resolution 1H and 13C NMR, complemented by two-dimensional techniques, can unambiguously establish the molecular skeleton and stereochemistry of 2-(3-Methylpyridin-2-yl)propan-2-ol.

The NMR spectra of this compound are predicted to show distinct signals corresponding to each unique proton and carbon environment. The analysis is based on data from the simpler analogue, 2-(pyridin-2-yl)propan-2-ol (B184015), with modifications anticipated due to the electronic and steric effects of the methyl group at the 3-position of the pyridine (B92270) ring.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to reveal signals for the three aromatic protons on the pyridine ring, the hydroxyl proton, and the protons of the two methyl groups of the propan-2-ol moiety, as well as the protons of the 3-methyl group on the ring.

Aromatic Protons: The pyridine ring protons will appear in the aromatic region (typically δ 7.0-8.5 ppm). The proton at position 6 (adjacent to nitrogen) is expected to be the most deshielded. The presence of the methyl group at C3 will influence the chemical shifts of the adjacent protons at C4 and C5, and will likely show a small coupling to the C4 proton.

Methyl Protons (propan-2-ol): The two methyl groups attached to the tertiary carbon bearing the hydroxyl group are equivalent. They will appear as a sharp singlet further upfield, likely around δ 1.5 ppm.

3-Methyl Protons: The methyl group on the pyridine ring will also produce a singlet, expected around δ 2.3-2.5 ppm.

Hydroxyl Proton: The chemical shift of the -OH proton is variable and depends on concentration, solvent, and temperature due to hydrogen bonding. It typically appears as a broad singlet. docbrown.info

¹³C NMR Spectroscopy: The carbon NMR spectrum provides one signal for each unique carbon atom.

Pyridine Carbons: Five distinct signals are expected for the pyridine ring carbons. The carbon atom attached to the propan-2-ol group (C2) will be significantly downfield. The methyl substitution at C3 will cause a downfield shift for C3 itself (alpha effect) and smaller shifts for the adjacent C2 and C4 carbons (beta effect).

Propan-2-ol Carbons: The quaternary carbon bonded to the oxygen atom will appear around δ 70-75 ppm. The two equivalent methyl carbons will be observed at a much higher field, typically δ 25-30 ppm.

3-Methyl Carbon: The carbon of the methyl group on the ring is expected around δ 15-20 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Predicted values are based on known substituent effects on the pyridine ring and data from related structures like 2-(pyridin-2-yl)propan-2-ol. nih.gov

PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
C2-~165
C3-~138
C4~7.6 (d)~135
C5~7.2 (t)~122
C6~8.4 (d)~148
C(OH)-~72
C(OH)CH₃~1.5 (s, 6H)~28
3-CH₃~2.4 (s, 3H)~18
OHvariable (s, 1H)-

To confirm the assignments from 1D NMR, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between the adjacent aromatic protons (H4-H5 and H5-H6), confirming their positions relative to each other. The absence of cross-peaks for the methyl and hydroxyl singlets would confirm their isolation from other proton networks.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons (¹H-¹³C, one bond). It is invaluable for definitively assigning carbon signals. For example, the aromatic proton signal at ~7.6 ppm would show a cross-peak to the carbon signal at ~135 ppm, assigning this pair to the C4-H4 group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two or three bonds. This is crucial for piecing together the molecular skeleton. Key correlations would include:

The protons of the propan-2-ol methyl groups (δ ~1.5) to the quaternary carbon C(OH) and the pyridine carbon C2.

The proton H6 (δ ~8.4) to carbons C2, C4, and C5.

The protons of the 3-methyl group (δ ~2.4) to carbons C2, C3, and C4.

For a relatively small and flexible molecule like this compound, rotation around the C2-C(OH) single bond is expected to be rapid at room temperature. Therefore, separate conformers are not typically observed. However, if steric hindrance from the 3-methyl group were significant enough to create a substantial energy barrier to rotation, variable-temperature (VT) NMR studies could be performed. Cooling the sample might slow the rotation enough to see broadening or splitting of the signals for the two propan-2-ol methyl groups, which would become diastereotopic if rotation is restricted.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Molecular Fingerprinting

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a "fingerprint" unique to its structure and identifying the functional groups present. wikipedia.org

The IR spectrum of this compound is expected to be dominated by several key absorptions:

O-H Stretch: A strong, broad absorption in the region of 3200-3600 cm⁻¹ is characteristic of the hydrogen-bonded hydroxyl group. docbrown.info

C-H Stretch (Aliphatic): Absorptions just below 3000 cm⁻¹ (e.g., 2950-2990 cm⁻¹) arise from the C-H stretching of the methyl groups.

C-H Stretch (Aromatic): Weaker absorptions just above 3000 cm⁻¹ (e.g., 3010-3080 cm⁻¹) are indicative of the C-H bonds on the pyridine ring. vscht.cz

C=C and C=N Stretch (Aromatic Ring): A series of medium to sharp bands in the 1400-1600 cm⁻¹ region corresponds to the stretching vibrations within the pyridine ring.

C-O Stretch: A strong band in the 1150-1250 cm⁻¹ range is expected for the C-O stretch of the tertiary alcohol.

Fingerprint Region: The region below 1400 cm⁻¹ contains a complex pattern of bending and skeletal vibrations that are unique to the molecule, serving as a fingerprint for identification. docbrown.info

Table 2: Characteristic IR Absorption Bands for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
O-H stretch (hydrogen-bonded)3200 - 3600Strong, Broad
Aromatic C-H stretch3010 - 3080Weak to Medium
Aliphatic C-H stretch2950 - 2990Medium to Strong
Aromatic C=C, C=N stretch1400 - 1600Medium, Sharp
C-O stretch (tertiary alcohol)1150 - 1250Strong

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathways

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern upon ionization. msu.edulcms.cz

For this compound (Molecular Formula: C₉H₁₃NO), high-resolution mass spectrometry (HRMS) would confirm the exact mass, which is calculated to be 151.0997 g/mol .

Electron ionization (EI) mass spectrometry would lead to predictable fragmentation pathways:

Molecular Ion (M⁺): The peak corresponding to the intact molecule, [C₉H₁₃NO]⁺, would be observed at m/z = 151.

Loss of Methyl (M-15): A very common and often dominant fragmentation for tertiary alcohols is the alpha-cleavage, involving the loss of a methyl radical (•CH₃) to form a stable, resonance-stabilized oxonium ion. This would result in a prominent peak at m/z = 136. This is expected to be the base peak.

Loss of Water (M-18): Dehydration is another possible fragmentation, leading to an ion at m/z = 133.

Further Fragmentations: The pyridine ring itself can fragment, though it is relatively stable. A peak corresponding to the methylpyridine cation could be seen if the C-C bond between the ring and the side chain cleaves.

Table 3: Predicted Key Fragments in the EI-Mass Spectrum of this compound

m/z ValueProposed Fragment IonFragmentation Pathway
151[C₉H₁₃NO]⁺Molecular Ion (M⁺)
136[C₈H₁₀NO]⁺Alpha-cleavage: Loss of •CH₃ (M-15)
133[C₉H₁₁N]⁺•Dehydration: Loss of H₂O (M-18)
93[C₆H₇N]⁺•Cleavage of C-C bond to side chain

X-ray Crystallography for Solid-State Molecular and Crystal Structures

X-ray crystallography provides the definitive solid-state structure of a molecule, revealing precise bond lengths, bond angles, and intermolecular interactions within the crystal lattice. strem.comuomustansiriyah.edu.iq While a crystal structure for this compound is not available, data for the closely related 2-(pyridin-2-yl)propan-2-ol (CSD refcode: ZZZVBI01, CCDC number: 918927) shows that these types of molecules form crystal lattices stabilized by hydrogen bonding. nih.gov

Molecular Conformation: The precise dihedral angle between the plane of the pyridine ring and the C-O bond of the alcohol.

Bond Parameters: Experimental values for all bond lengths and angles, confirming the geometry of the pyridine ring and the tetrahedral arrangement around the tertiary carbon.

Crystal Packing: A map of how individual molecules arrange themselves, detailing the hydrogen bond distances (O-H···N) and any weaker C-H···π interactions that contribute to the stability of the crystal.

Intermolecular Interactions (e.g., Hydrogen Bonds, π-π Stacking)

The molecular structure of this compound, featuring a hydroxyl group, a pyridine ring, and a methyl group, dictates the types of non-covalent interactions that govern its assembly in the solid state and in solution. The primary intermolecular forces expected are hydrogen bonding and, to a lesser extent, π-π stacking.

Hydrogen Bonding: The most significant intermolecular interaction in this compound is predicted to be hydrogen bonding. The tertiary alcohol group (-OH) can act as a hydrogen bond donor, while the nitrogen atom in the pyridine ring, with its lone pair of electrons, serves as a strong hydrogen bond acceptor. libretexts.orgyoutube.comrsc.org This would likely result in strong O-H···N hydrogen bonds, linking molecules together. In similar structures, such as pyridine-alcohol complexes, these interactions are a dominant force in the crystal packing. researchgate.net Theoretical studies on pyridine's interaction with hydrogen bond donors confirm that the nitrogen's lone pair is the primary site of interaction, leading to notable changes in the vibrational modes of the pyridine ring. nih.gov

Additionally, the hydroxyl oxygen can also act as a hydrogen bond acceptor, potentially forming weaker C-H···O interactions with the methyl or pyridine C-H groups of neighboring molecules. Alcohols are well-documented to engage in extensive hydrogen-bonding networks, which significantly influences their physical properties. libretexts.orgyoutube.comrsc.org

π-π Stacking: Interactions involving the aromatic pyridine ring, specifically π-π stacking, are also a consideration. In many pyridine derivatives, π-π stacking contributes significantly to the crystal structure, often with interplanar distances between 3.3 and 3.8 Å. nih.govresearchgate.net However, for this compound, the presence of two bulky substituents—the methyl group at position 3 and the propan-2-ol group at position 2—would introduce significant steric hindrance. nih.gov This steric crowding is expected to prevent the close, parallel alignment required for effective face-to-face π-π stacking. Instead, if π-system interactions occur, they would more likely be offset-stacked or T-shaped (edge-to-face) arrangements. In some sterically hindered systems, π-stacking is completely absent in favor of other packing forces. rsc.org

Illustrative Data Table of Expected Intermolecular Interactions

Interaction TypeDonorAcceptorExpected Distance (Å)Significance
Hydrogen BondO-H (alcohol)N (pyridine)~2.7 - 3.0Strong, Primary
Hydrogen BondC-H (methyl/pyridine)O (alcohol)~3.0 - 3.5Weak, Secondary
π-π StackingPyridine RingPyridine Ring> 3.8Weak / Hindered

Conformational Analysis in the Solid State

The conformation of this compound in the solid state is largely dictated by the need to minimize steric repulsion between the adjacent substituents at the C2 and C3 positions of the pyridine ring. The rotational freedom around the C2-C(propanol) bond is the most critical conformational variable.

Due to the steric clash between the 3-methyl group and the bulky propan-2-ol group, it is highly probable that the plane of the pyridine ring and the C2-C(propanol)-O plane will not be coplanar. A significant dihedral angle is expected, positioning the propan-2-ol group out of the plane of the aromatic ring to alleviate strain. The specific solid-state conformation will be a compromise between minimizing this steric hindrance and optimizing the aforementioned intermolecular hydrogen bonds. rsc.org Studies on other 2,3-disubstituted pyridines confirm that such steric interactions are a primary determinant of the molecule's final three-dimensional arrangement. rsc.org The analysis of pyran analogues with bulky substituents has also shown that significant deviations from ideal geometries occur to accommodate steric repulsion. beilstein-journals.org

Table of Predicted Conformational Parameters

ParameterAtom DefinitionPredicted ValueRationale
Dihedral AngleN1-C2-C(propanol)-O45-90°Minimization of steric hindrance between the 3-methyl and 2-propan-2-ol groups.
ConformationPropan-2-ol relative to Pyridine RingNon-coplanar / TwistedSteric clash between adjacent bulky substituents.

Advanced Spectroscopic Probes (e.g., UV-Vis for Electronic Transitions)

The electronic absorption spectrum of this compound in the ultraviolet-visible (UV-Vis) range is expected to be dominated by transitions within the pyridine ring. The primary electronic transitions for pyridine and its derivatives are the π→π* and n→π* transitions. nih.govnist.gov

π→π* Transitions: These are typically high-energy, high-intensity absorptions arising from the excitation of an electron from a bonding π-orbital to an antibonding π*-orbital of the aromatic system. For unsubstituted pyridine in a non-polar solvent, these transitions appear around 200 nm and 257 nm.

n→π* Transitions: This transition involves the excitation of a non-bonding electron from the nitrogen lone pair into an antibonding π-orbital. It is a lower-energy, and therefore longer-wavelength, transition compared to π→π. It is also significantly less intense. For pyridine, this transition is often observed as a shoulder around 280 nm, and it is characteristically sensitive to solvent polarity. nih.gov

The substituents on the pyridine ring in this compound will modify these transitions.

Alkyl Groups (Methyl and Propan-2-ol): These electron-donating groups typically cause a small red shift (bathochromic shift) in the π→π* absorption bands.

Hydroxyl Group: The -OH group can participate in hydrogen bonding with protic solvents. In such solvents, the n→π* transition is expected to undergo a blue shift (hypsochromic shift) because the solvent molecules stabilize the non-bonding electrons on the nitrogen, increasing the energy required for excitation. nih.gov

Therefore, the UV-Vis spectrum of this compound would be predicted to show strong absorption bands below 270 nm corresponding to π→π* transitions and a weaker, solvent-dependent band or shoulder at a longer wavelength corresponding to the n→π* transition.

Table of Expected UV-Vis Absorption Maxima (λmax)

TransitionTypical λmax for Pyridine (nm)Predicted λmax for this compound (nm)Expected Molar Absorptivity (ε, L·mol-1·cm-1)
π→π~257~260-265High (~2,000 - 5,000)
n→π~280 (shoulder)~280-290 (shoulder)Low (<500)

Theoretical and Computational Chemistry of 2 3 Methylpyridin 2 Yl Propan 2 Ol

Quantum Chemical Calculations (DFT) for Electronic Structure and Properties

No specific studies employing Density Functional Theory (DFT) to analyze the electronic structure and properties of 2-(3-Methylpyridin-2-YL)propan-2-OL are available in the reviewed literature. Such calculations are fundamental to understanding a molecule's reactivity and characteristics.

Geometry Optimization and Conformational Analysis

There are no published data regarding the optimized molecular geometry or conformational analysis of this compound. This type of study would typically involve computational methods to determine the most stable three-dimensional shape of the molecule and the energy barriers between different spatial arrangements (conformers).

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

Specific data on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, their energy gap, or their spatial distribution for this compound have not been reported. This analysis is crucial for predicting the molecule's chemical reactivity, kinetic stability, and electronic transition properties.

Electrostatic Potential Surfaces

No molecular electrostatic potential (MEP) surfaces for this compound have been published. An MEP map would illustrate the charge distribution and identify electrophilic and nucleophilic sites, offering insights into how the molecule might interact with other chemical species.

Charge Distribution and Bond Orders

A detailed analysis of the charge distribution among the atoms and the calculated bond orders within this compound is not available in the scientific literature. This information would provide a quantitative picture of the bonding and electronic structure.

Molecular Dynamics Simulations for Conformational Landscape and Solution Behavior

There is no evidence of molecular dynamics (MD) simulations having been performed for this compound. MD simulations are used to model the physical movements of atoms and molecules over time, providing valuable information on the compound's conformational flexibility and its behavior in different solvent environments.

Reaction Mechanism Modeling and Transition State Characterization

No computational studies modeling the reaction mechanisms involving this compound or characterizing its transition states could be found. Such research would be instrumental in understanding the pathways and energetics of chemical reactions it might undergo.

Non-Covalent Interaction (NCI) and Quantum Theory of Atoms in Molecules (QTAIM) Studies for Intermolecular Forces

The structure and bulk properties of molecular solids are largely governed by a complex network of intermolecular forces. For this compound, these forces include hydrogen bonding, π-π stacking, and van der Waals interactions. Computational methods like Non-Covalent Interaction (NCI) analysis and the Quantum Theory of Atoms in Molecules (QTAIM) are powerful tools for visualizing and quantifying these subtle interactions.

Non-Covalent Interaction (NCI) Analysis:

NCI analysis is a computational technique used to visualize and characterize non-covalent interactions in 3D space. It is based on the electron density (ρ) and its reduced density gradient (s). By plotting 's' against 'ρ', regions of non-covalent interactions can be identified. These interactions are then visualized as isosurfaces in the molecular structure, colored to indicate the type and strength of the interaction.

For this compound, NCI analysis would be expected to reveal:

Hydrogen Bonding: A strong, attractive interaction (visualized as a blue or green isosurface) would be anticipated between the hydroxyl (-OH) group of one molecule and the nitrogen atom of the pyridine (B92270) ring of a neighboring molecule. This is a classic O-H···N hydrogen bond.

π-π Stacking: The pyridine rings are aromatic and can engage in π-π stacking interactions. These are typically visualized as broad, greenish surfaces between the rings, indicating delocalized attractive forces.

van der Waals Interactions: Weaker, dispersive forces (often shown in green or light-colored isosurfaces) would be present between the methyl groups and other parts of the molecules.

Quantum Theory of Atoms in Molecules (QTAIM):

QTAIM, developed by Richard Bader, provides a rigorous method for partitioning a molecule's electron density into atomic basins. This allows for the analysis of chemical bonds and intermolecular interactions through the identification of bond critical points (BCPs). A BCP is a point in the electron density where the gradient is zero, and it is located between two interacting atoms.

In the context of this compound, a QTAIM analysis would involve:

Locating BCPs: Identifying BCPs between the hydrogen of the hydroxyl group and the nitrogen of a neighboring molecule would confirm the presence of a hydrogen bond.

Analyzing BCP Properties: The values of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP provide quantitative information about the interaction. For hydrogen bonds, one typically finds low ρ and positive ∇²ρ values, characteristic of closed-shell interactions.

Characterizing Other Interactions: QTAIM can also identify weaker interactions, such as C-H···π interactions and other van der Waals contacts, by locating the corresponding BCPs and analyzing their properties.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry offers reliable methods for predicting spectroscopic parameters, which can aid in the identification and characterization of new compounds. Density Functional Theory (DFT) is a widely used method for this purpose. researchgate.net

Predicted NMR Chemical Shifts:

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of molecular structure elucidation. Predicting NMR chemical shifts computationally involves calculating the magnetic shielding tensors of the nuclei in a molecule. The chemical shift is then determined by referencing these values to a standard, typically tetramethylsilane (B1202638) (TMS).

The accuracy of predicted NMR shifts has been significantly improved through the development of specialized functionals and machine learning approaches. idc-online.comnih.govchemrxiv.org For this compound, a DFT calculation would provide predicted ¹H and ¹³C chemical shifts. While experimental data for this specific molecule is not published, a hypothetical table of predicted chemical shifts can be generated based on known ranges for similar structural motifs.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on computational models and data for analogous compounds. Actual experimental values may vary.)

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Pyridine-H (ortho)8.2 - 8.5148 - 152
Pyridine-H (meta)7.2 - 7.6122 - 126
Pyridine-H (para)7.6 - 7.9135 - 139
Pyridine-CH₃2.4 - 2.618 - 22
Propan-2-ol-CH₃1.4 - 1.628 - 32
Propan-2-ol-OH4.5 - 5.5 (variable)-
Pyridine-C (substituted)-158 - 162
Pyridine-C (substituted)-130 - 134
Propan-2-ol-C-70 - 74

Predicted Vibrational Frequencies:

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Computational methods can calculate these vibrational frequencies, which correspond to the stretching, bending, and torsional motions of the atoms. These calculations are often performed using DFT methods, and the calculated frequencies are typically scaled by an empirical factor to better match experimental data. mdpi.comscirp.org

For this compound, the predicted vibrational spectrum would show characteristic frequencies for its functional groups.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups in this compound (Note: These are estimated values based on computational models and data for analogous compounds. Actual experimental values may vary.)

Vibrational ModeFunctional GroupPredicted Frequency Range (cm⁻¹)
O-H StretchHydroxyl3200 - 3600
C-H Stretch (Aromatic)Pyridine Ring3000 - 3100
C-H Stretch (Aliphatic)Methyl Groups2850 - 3000
C=N StretchPyridine Ring1550 - 1620
C=C StretchPyridine Ring1450 - 1600
C-O StretchTertiary Alcohol1100 - 1200
C-N StretchPyridine Ring1250 - 1350

Computational studies on related pyridine derivatives have demonstrated a good correlation between calculated and experimental vibrational frequencies, validating the use of these theoretical approaches for spectral prediction and assignment. researchgate.net

Potential Applications of 2 3 Methylpyridin 2 Yl Propan 2 Ol in Chemical Science

Role in Catalysis

The presence of a nitrogen atom in the pyridine (B92270) ring and a hydroxyl group makes 2-(3-Methylpyridin-2-YL)propan-2-OL an interesting candidate for applications in catalysis, primarily as a precursor to more complex ligand structures.

While not typically used directly as a ligand in its unaltered form, this compound serves as a valuable intermediate in the synthesis of more complex ligands for homogeneous catalysis. Pyridyl alcohols, in general, are precursors for chiral pyridyl phosphinite and phosphite (B83602) ligands. diva-portal.org These resulting phosphine-containing ligands are crucial in a variety of metal-catalyzed organic transformations. The synthesis of such ligands often involves the reaction of the alcohol group with a chlorophosphine, thereby incorporating a phosphorus donor atom, which, in conjunction with the pyridine nitrogen, can chelate to a metal center. This bidentate N,P-ligation is a common feature in catalysts used for reactions like cross-coupling, hydrogenation, and hydroformylation.

A key application of pyridyl alcohol derivatives is in the synthesis of ligands for palladium-catalyzed reactions. diva-portal.org The steric and electronic properties of the pyridine and the substituent groups play a significant role in the activity and selectivity of the final catalyst. The methyl group at the 3-position and the tertiary propan-2-ol at the 2-position of the pyridine ring in this compound can influence the coordination geometry and stability of the resulting metal complexes.

Table 1: Examples of Transformations Catalyzed by Systems Potentially Derived from Pyridyl Alcohols

Catalytic ReactionMetal CenterLigand Type Derived from Pyridyl Alcohols
Allylic AlkylationPalladiumPyridyl Phosphinites, Pyridyl Phosphites diva-portal.org
Diethylzinc (B1219324) AdditionZincChiral Pyridyl Alcohols diva-portal.org

This table represents general applications of pyridyl alcohol-derived ligands and not specifically those from this compound, for which detailed catalytic data is not widely available.

The synthesis of single-enantiomer products is a significant goal in modern chemistry, particularly for the pharmaceutical industry. Chiral ligands are essential for enantioselective catalysis. Pyridyl alcohols can serve as precursors to chiral ligands. diva-portal.org The chirality can be introduced at the carbinol carbon, and the resulting chiral ligands can be used in asymmetric transformations. diva-portal.org For instance, chiral pyridyl alcohol derivatives have been successfully used as ligands in the enantioselective addition of diethylzinc to aldehydes. diva-portal.org

However, a review of the current scientific literature does not provide specific examples of this compound being directly utilized or modified for applications in asymmetric catalysis to achieve enantioselective reactions. The development of chiral variants of this specific compound for such purposes remains a potential area for future research.

Heterogeneous catalysts are advantageous for industrial processes due to their ease of separation from the reaction mixture. This often involves immobilizing a homogeneous catalyst onto a solid support. While pyridyl alcohols can be anchored to polymer supports to create heterogeneous catalysts, there is no specific information in the reviewed literature detailing the incorporation of this compound into such systems. researchgate.net

Utility in Materials Science and Polymer Chemistry

The functional groups present in this compound suggest its potential as a building block in the field of materials science and polymer chemistry.

Pyridine-containing molecules are widely used as building blocks for coordination polymers and metal-organic frameworks (MOFs) due to the coordinating ability of the pyridine nitrogen. The hydroxyl group of this compound could also participate in forming extended networks through coordination or hydrogen bonding. These materials have potential applications in gas storage, separation, and catalysis.

Despite this potential, a survey of the existing scientific literature did not yield any specific examples of this compound being used as a building block for the synthesis of functional polymers like coordination polymers.

The integration of small organic molecules into larger material scaffolds can impart specific chemical functionalities. For instance, pyridine-containing units are of interest for their potential in creating materials with unique electronic or optical properties. Advanced materials are being developed for applications such as sensors, light-emitting diodes, and smart fabrics. acs.orgbusinesswire.com

However, there is currently no available research that specifically describes the integration of this compound into advanced materials to impart specific chemical functions. The exploration of this compound in the development of new materials remains an open area of investigation.

Information regarding "this compound" is Not Available in Existing Research

Following a comprehensive review of scientific literature and chemical databases, there is no available research to support an article on the specific applications of the chemical compound This compound as a versatile intermediate in complex chemical synthesis, specifically as a precursor for pyridine-fused heterocycles or as a reagent in multi-component reactions (MCRs).

Extensive searches for documented reactions, synthetic applications, and research findings related to This compound (CAS No. 856956-41-7) did not yield any specific examples of its use in the formation of fused heterocyclic systems or as a component in MCRs.

While the synthesis of pyridine-fused heterocycles and the use of multi-component reactions are well-established and broad areas of chemical research, the specific involvement of This compound in these transformations is not documented in the available scientific literature. The tertiary alcohol structure of this compound, with a hydroxyl group on a carbon adjacent to the pyridine ring, presents a unique chemical profile. However, its potential for further reaction and elaboration into more complex structures, such as those requested, has not been explored or published.

Therefore, it is not possible to generate a scientifically accurate article with detailed research findings for the requested sections and subsections, as no such findings currently exist in the public domain.

Table of Mentioned Compounds

Future Research Directions and Outlook for 2 3 Methylpyridin 2 Yl Propan 2 Ol

Exploration of New Synthetic Pathways and Green Chemistry Approaches

While classical methods for synthesizing pyridinyl alcohols exist, future research will undoubtedly focus on developing more sustainable and efficient synthetic routes. The principles of green chemistry are becoming increasingly integral to modern chemical synthesis, aiming to reduce waste, minimize energy consumption, and utilize less hazardous substances. rasayanjournal.co.inbiosynce.com

The development of novel synthetic strategies for pyridine (B92270) derivatives is an active area of research. researchgate.netacs.org Methodologies such as one-pot multicomponent reactions (MCRs), which offer high atom economy and reduced reaction times, present a promising avenue. acs.orgnih.gov For instance, a potential MCR approach for 2-(3-Methylpyridin-2-YL)propan-2-OL could involve the condensation of a suitable β-keto ester, an aldehyde, and an ammonia (B1221849) source, catalyzed by an environmentally benign catalyst. nih.gov

Furthermore, the application of modern synthetic techniques is expected to grow. Microwave-assisted synthesis has already been demonstrated as a green tool for producing pyridine derivatives, often leading to higher yields and significantly shorter reaction times compared to conventional heating methods. acs.orgnih.gov The exploration of solvent-free reaction conditions and the use of recyclable catalysts, such as magnetic nanoparticles, are also key areas for future investigation, aiming to create more economically and environmentally friendly processes. rasayanjournal.co.innih.gov

Table 1: Potential Green Chemistry Approaches for Synthesis

Green Chemistry TechniquePotential Advantages for Synthesizing this compound
Multicomponent Reactions (MCRs)High atom economy, reduced waste, simplified procedures. rasayanjournal.co.inacs.org
Microwave-Assisted SynthesisReduced reaction times, increased yields, energy efficiency. researchgate.netnih.gov
Ultrasound-Assisted SynthesisEnhanced reaction rates, milder conditions. rasayanjournal.co.inresearchgate.net
Use of Green Solvents/CatalystsReduced environmental impact, potential for catalyst recycling. biosynce.comresearchgate.net
Solvent-Free SynthesisMinimized solvent waste, simplified purification. rasayanjournal.co.inresearchgate.net

Design and Synthesis of Advanced Derivatives with Tuned Reactivity

The core structure of this compound serves as a scaffold that can be systematically modified to create advanced derivatives with tailored properties. Future research will focus on the rational design and synthesis of these new molecules to fine-tune their steric and electronic characteristics for specific applications.

By introducing various substituents onto the pyridine ring, researchers can modulate the ligand's electron-donating ability and steric bulk. This, in turn, influences the properties of any resulting metal complexes, affecting their stability, reactivity, and catalytic performance. cnr.itnih.gov For example, incorporating electron-withdrawing or electron-donating groups can alter the redox potential of a metal center, while bulky substituents can create specific chiral environments for asymmetric catalysis. acs.org

Modification of the propan-2-ol group is another avenue for creating advanced derivatives. For instance, converting the alcohol to an ether or ester could alter the ligand's coordination behavior or solubility. The synthesis of bidentate or polydentate ligands by linking two or more pyridinyl alcohol units can lead to the formation of highly stable and selective metal complexes. mdpi.com These advanced derivatives are crucial for developing next-generation catalysts and functional materials. nih.gov

Deeper Mechanistic Understanding of Key Transformations

A thorough understanding of reaction mechanisms is fundamental to optimizing existing chemical transformations and designing new ones. For this compound and its derivatives, particularly in the context of their metal complexes, future research will aim to elucidate the intricate details of their reactivity.

When used as ligands in catalysis, the pyridine nitrogen and the alcohol oxygen can coordinate to a metal center in various ways, influencing the catalytic cycle. nih.govmdpi.com Detailed mechanistic studies, employing techniques such as in-situ spectroscopy and kinetic analysis, can provide insights into the structure of catalytic intermediates, transition states, and the factors that control selectivity. rsc.org Understanding the hemilabile nature of the nitrogen coordination and the covalent interaction of the deprotonated oxygen with transition metals is crucial. researchgate.net

Investigating the role of the ligand in stabilizing different oxidation states of the metal, as well as its influence on the rate-determining step of a catalytic reaction, will be key research areas. cnr.it This deeper understanding will enable the rational design of more efficient and selective catalysts for a wide range of organic transformations, from polymerization to fine chemical synthesis. alfachemic.comrsc.org

Computational Predictions Guiding Experimental Design

Computational chemistry has emerged as a powerful tool in modern chemical research, enabling the prediction of molecular properties and reaction outcomes, thereby guiding experimental efforts. nih.gov In the context of this compound, computational modeling will play a pivotal role in accelerating the discovery and development of new derivatives and applications.

Density Functional Theory (DFT) and other computational methods can be used to model the geometric and electronic structures of the compound and its metal complexes. These models can predict properties such as bond energies, charge distributions, and spectroscopic signatures, which can then be correlated with experimental data. nih.govmdpi.com For example, computational studies can help in designing ligands with optimal bite angles or electronic properties for a specific catalytic reaction. acs.org

Furthermore, computational screening of virtual libraries of derivatives can identify promising candidates for synthesis, saving significant time and resources. nih.gov By modeling the interaction of potential derivatives with target substrates or metal centers, researchers can prioritize compounds with the highest predicted activity or selectivity. mdpi.comacs.org This synergy between computational prediction and experimental validation will be a hallmark of future research in this area.

Expansion of Non-Biological Applications in Catalysis and Materials Science

While pyridine-containing compounds have found numerous biological applications, a significant area for future research for this compound and its derivatives lies in the expansion of their non-biological applications, particularly in catalysis and materials science. nih.gov

Catalysis: The ability of pyridinyl alcohols to act as ligands for a wide range of transition metals makes them highly attractive for homogeneous catalysis. alfachemic.comnih.gov Future work will likely explore their use in a broader array of catalytic reactions, including:

Polymerization: Aluminum complexes of substituted pyridine alcohols have already been investigated as initiators for the ring-opening polymerization of lactide and ε-caprolactone. rsc.org Further exploration of different metal complexes could lead to catalysts with improved activity and control over polymer properties.

Cross-Coupling Reactions: Metal-pyridine complexes are widely used in cross-coupling reactions to form C-C and C-N bonds. biosynce.comnih.gov Designing chiral derivatives of this compound could lead to highly enantioselective catalysts. acs.orgmdpi.com

Hydrogenation and Hydroformylation: Pyridine-metal complexes have shown catalytic activity in hydrogenation and hydroformylation reactions. alfachemic.com Tailoring the ligand structure could enhance the efficiency and selectivity of these important industrial processes.

Table 2: Potential Catalytic Applications

Catalytic ReactionMetal CenterPotential Role of this compound Ligand
Olefin PolymerizationTi, Zr, Hf, AlControl of polymer chain growth and stereochemistry. alfachemic.commdpi.comrsc.org
HydrogenationRe, FeStabilization of active metal species and enhancement of selectivity. alfachemic.com
C-C Coupling (e.g., Suzuki)Pd, NiLigand for the metal catalyst to improve efficiency and enantioselectivity. biosynce.comacs.org
Cycloaddition ReactionsCu, AgCreation of a chiral environment for asymmetric synthesis. unimi.it

Materials Science: The unique properties of pyridine derivatives also make them interesting building blocks for advanced materials. nih.gov Future research could explore the incorporation of this compound or its derivatives into:

Polymers and Coatings: The alcohol functionality allows the molecule to be incorporated into polymer backbones or used as a cross-linking agent. The pyridine unit can impart specific properties such as thermal stability or the ability to coordinate with metals. acs.org

Functional Nanomaterials: Pyridine derivatives can be used to functionalize nanoparticles, providing a coordination site for metal ions or acting as a stabilizing agent. nih.gov

Organic Electronics: Pyridine-containing polymers have been investigated for use as interface layers in organic solar cells, where they can help to reduce the work function of electrodes and improve device efficiency and stability. acs.org

The continued exploration of this compound and its analogues promises to yield exciting discoveries, driving innovation in sustainable chemistry, catalysis, and the development of novel materials.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 2-(3-Methylpyridin-2-YL)propan-2-OL?

  • Answer : The compound can be synthesized via alkylation of 3-methylpyridine derivatives using isopropyl halides under basic conditions. Grignard reactions involving 3-methylpyridine-2-carbaldehyde and methylmagnesium bromide may also yield the tertiary alcohol backbone . Key steps include optimizing reaction temperature (40–60°C) and solvent polarity (e.g., THF or DMF) to enhance regioselectivity.

Q. How can structural characterization of this compound be performed to confirm regiochemistry?

  • Answer : Use a combination of ¹H/¹³C NMR to identify the methyl groups on the pyridine ring and propan-2-ol backbone. X-ray crystallography is recommended to resolve ambiguities in substituent positioning, while HPLC-MS ensures purity (>98%) and molecular weight confirmation .

Q. What are the solubility and stability profiles of this compound under standard lab conditions?

  • Answer : The compound is soluble in polar aprotic solvents (e.g., DMSO, acetone) but less so in water. Stability studies indicate degradation under strong acidic/basic conditions (pH <3 or >10) or prolonged UV exposure. Store at 0–4°C in inert atmospheres to prevent oxidation .

Advanced Research Questions

Q. How does the methyl group’s position on the pyridine ring influence biological activity compared to analogs?

  • Answer : The 3-methyl group enhances steric hindrance near the pyridine nitrogen, potentially altering binding to enzymatic targets (e.g., kinases or cytochrome P450 enzymes). Comparative studies with 6-methyl analogs (e.g., 2-(6-Methylpyridin-2-yl)propan-2-ol) show reduced IC₅₀ values in enzyme inhibition assays, suggesting positional effects on pharmacodynamics .

Q. What strategies can resolve contradictions in reported biological data for this compound?

  • Answer :

  • Experimental Replication : Validate assays under standardized conditions (e.g., ATP concentration in kinase assays).
  • SAR Analysis : Compare derivatives with halogen or ethynyl substitutions to isolate structural contributors to activity .
  • Meta-Analysis : Cross-reference datasets from PubChem or ChEMBL to identify outliers or assay-specific artifacts .

Q. How can computational modeling predict the compound’s interaction with neurological targets?

  • Answer : Perform molecular docking (using AutoDock Vina) with nicotinic acetylcholine receptors (nAChRs) or monoamine oxidases. Focus on π-π stacking between the pyridine ring and aromatic residues (e.g., Tyr190 in nAChR) and hydrogen bonding via the hydroxyl group . Validate predictions with SPR (surface plasmon resonance) binding assays.

Key Methodological Recommendations

  • Synthetic Optimization : Use flow chemistry for scalable production, reducing side-product formation in alkylation steps .
  • Biological Assays : Include negative controls with structurally similar inactive analogs (e.g., 2-(2-Fluorophenyl)propan-2-ol) to isolate target-specific effects .
  • Stability Testing : Conduct accelerated degradation studies at 40°C/75% RH for 4 weeks to simulate long-term storage .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.